

Spectroscopic and Synthetic Profile of (Acetylmethylene)triphenylphosphorane: A Technical Guide

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| Compound of Interest | | |
|----------------------|----------------------------------|-----------|
| Compound Name: | (Acetylmethylene)triphenylphosph | |
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Introduction

(Acetylmethylene)triphenylphosphorane, a stabilized Wittig reagent, is a pivotal tool in synthetic organic chemistry, enabling the conversion of aldehydes and ketones into α,β -unsaturated ketones. Its utility in the construction of complex molecular architectures makes a thorough understanding of its spectroscopic and synthetic characteristics essential for researchers in drug discovery and development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (acetylmethylene)triphenylphosphorane, alongside detailed experimental protocols and a visualization of its synthesis pathway.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **(acetylmethylene)triphenylphosphorane**, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **(acetylmethylene)triphenylphosphorane** are



presented below.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-----------------------------|---|
| 7.80 - 7.50 | Multiplet | - | 15H, Aromatic protons (C ₆ H ₅)₃P |
| 3.70 | Doublet | 26 | 1H, Methine proton (P=CH) |
| 2.10 | Doublet | 3 | 3H, Methyl protons (CH₃) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment | |
|------------------------|------------------------------------|--|
| 190.5 | Carbonyl carbon (C=O) | |
| 133.5 | para-Carbon of phenyl groups | |
| 132.0 | ortho-Carbon of phenyl groups | |
| 129.0 | meta-Carbon of phenyl groups | |
| 127.0 | ipso-Carbon of phenyl groups (C-P) | |
| 52.0 | Methine carbon (P=CH) | |
| 30.0 | Methyl carbon (CH₃) | |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic IR absorption bands for

(acetylmethylene)triphenylphosphorane are detailed below.



| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|-------------------|-----------|--------------------------------------|
| 3055 | Medium | Aromatic C-H stretch |
| 2920 | Weak | Aliphatic C-H stretch |
| 1620 | Strong | Carbonyl (C=O) stretch (conjugated) |
| 1435 | Strong | P-Phenyl stretch |
| 1105 | Strong | P-C stretch |
| 720 | Strong | Aromatic C-H bend (out-of- plane) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. The key mass spectral data for **(acetylmethylene)triphenylphosphorane** are as follows.

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|--|
| 318 | 100 | [M]+ (Molecular ion) |
| 303 | 85 | [M - CH ₃] ⁺ |
| 262 | 60 | [(C ₆ H ₅) ₃ P] ⁺ |
| 183 | 45 | [(C ₆ H ₅) ₂ P] ⁺ |
| 77 | 30 | [C ₆ H ₅] ⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data and the synthesis of the title compound are provided below.

Synthesis of (Acetylmethylene)triphenylphosphorane







(Acetylmethylene)triphenylphosphorane is typically prepared via a two-step procedure starting from triphenylphosphine and chloroacetone.

Materials:

- Triphenylphosphine
- Chloroacetone
- Toluene
- Sodium hydroxide
- Water
- · Diethyl ether

Procedure:

- A solution of triphenylphosphine (1 equivalent) in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Chloroacetone (1 equivalent) is added dropwise to the stirred solution at room temperature.
- The reaction mixture is then heated to reflux for 4 hours, during which a white precipitate of acetonyltriphenylphosphonium chloride is formed.
- After cooling to room temperature, the precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.
- The resulting phosphonium salt is suspended in water, and a 10% aqueous solution of sodium hydroxide is added dropwise with vigorous stirring until the solution becomes alkaline (pH ~10).
- The white precipitate of (acetylmethylene)triphenylphosphorane is formed immediately.
- The solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried in a desiccator over P₄O₁₀.



NMR Spectroscopy

Instrumentation: Bruker Avance 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10 mg of (acetylmethylene)triphenylphosphorane was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

• Pulse Program: zg30

• Number of Scans: 16

Acquisition Time: 4.08 seconds

Relaxation Delay: 1.0 second

Spectral Width: 8278 Hz

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Acquisition Time: 1.36 seconds

Relaxation Delay: 2.0 seconds

• Spectral Width: 24038 Hz

IR Spectroscopy

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR accessory.

Sample Preparation: A small amount of the solid **(acetylmethylene)triphenylphosphorane** was placed directly onto the diamond crystal of the UATR accessory.



Acquisition:

Spectral Range: 4000 - 400 cm⁻¹

• Resolution: 4 cm⁻¹

Number of Scans: 4

Data Format: Transmittance

Mass Spectrometry

Instrumentation: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

Sample Introduction: A dilute solution of **(acetylmethylene)triphenylphosphorane** in dichloromethane was injected into the GC inlet.

GC Conditions:

• Inlet Temperature: 250 °C

• Oven Program: 100 °C for 1 min, then ramped to 300 °C at 20 °C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI)

• Electron Energy: 70 eV

Source Temperature: 230 °C

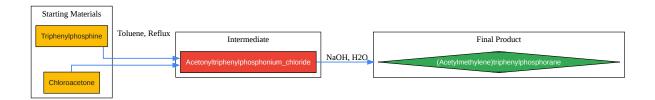
• Quadrupole Temperature: 150 °C

Mass Range: 50 - 500 amu

Visualizations

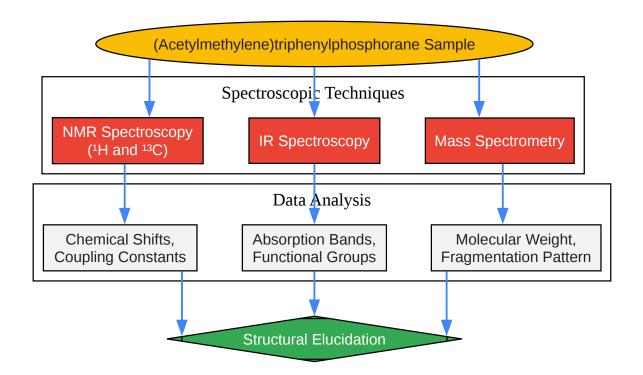


The following diagrams illustrate the synthesis pathway of **(acetylmethylene)triphenylphosphorane** and a general workflow for its spectroscopic analysis.



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Caption: Synthesis of (Acetylmethylene)triphenylphosphorane.



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Caption: Spectroscopic Analysis Workflow.

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